![molecular formula C11H7Br2NO2 B13797829 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine atoms and an oxazole ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone typically involves the bromination of precursor compounds. One common method involves the reaction of 4-bromophenylacetic acid with bromine in the presence of a catalyst to form the desired product . Another approach includes the use of ammonium bromide and oxone as reagents for the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: This compound can participate in condensation reactions to form iminolactones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Condensation Reactions: Isocyanides and acetylenic esters are commonly used in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, iminolactones, and various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone involves its interaction with specific molecular targets. The bromine atoms and oxazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-bromo-1-(4-chlorophenyl)ethanone
- 2-bromo-1-(4-fluorophenyl)ethanone
Uniqueness
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone is unique due to its specific structural features, including the presence of an oxazole ring and multiple bromine atoms
Propriétés
Formule moléculaire |
C11H7Br2NO2 |
|---|---|
Poids moléculaire |
344.99 g/mol |
Nom IUPAC |
2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C11H7Br2NO2/c12-6-10(15)9-5-11(16-14-9)7-1-3-8(13)4-2-7/h1-5H,6H2 |
Clé InChI |
FPINDFNBLMDBOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)

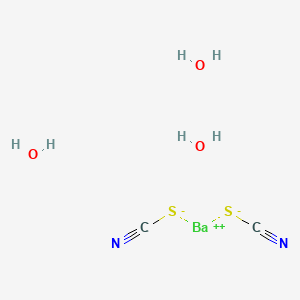
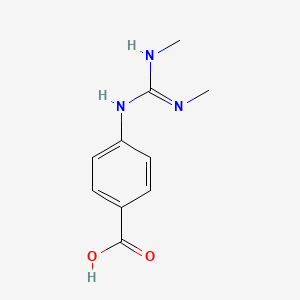
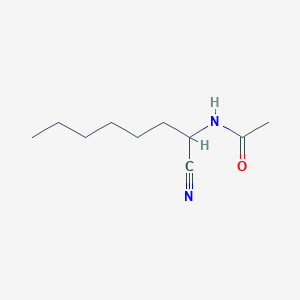

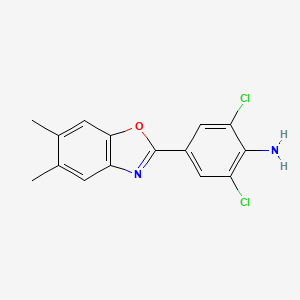

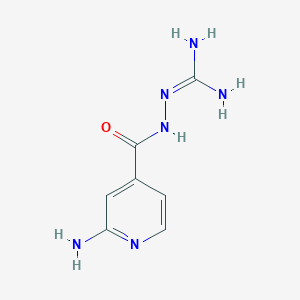

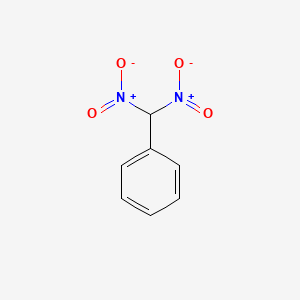
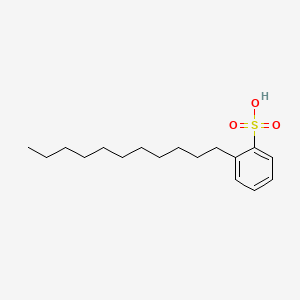
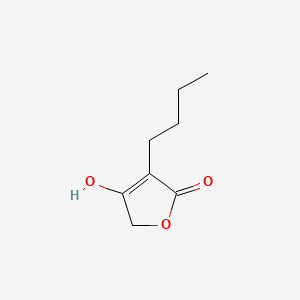
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
